molecular formula C21H20ClN3 B12920217 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B12920217
M. Wt: 349.9 g/mol
InChI Key: WARQTQUCXLXNBF-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of pyrimidoazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes a pyrimidine ring and an azepine ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with benzylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-4-chloro-2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20ClN3

Molecular Weight

349.9 g/mol

IUPAC Name

7-benzyl-4-chloro-2-phenyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine

InChI

InChI=1S/C21H20ClN3/c22-20-18-11-13-25(15-16-7-3-1-4-8-16)14-12-19(18)23-21(24-20)17-9-5-2-6-10-17/h1-10H,11-15H2

InChI Key

WARQTQUCXLXNBF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC2=C1C(=NC(=N2)C3=CC=CC=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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